2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, with an acetonitrile group attached at the 3-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-fluoro-1-methylindole and acetonitrile, which undergoes a series of reactions to introduce the acetonitrile group at the 3-position.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs)[][3].
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the fluorine and methyl groups, making it less potent in certain biological activities.
5-fluoro-1H-indole-3-acetonitrile: Similar structure but without the methyl group, which can affect its binding affinity and activity.
Uniqueness
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and stability. These modifications can improve its pharmacokinetic properties, making it a more effective therapeutic agent .
Properties
IUPAC Name |
2-(5-fluoro-1-methylindol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNCUDGACUBKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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